Methyl 2-hydroxy-5-nitrobenzoate

Overview

Description

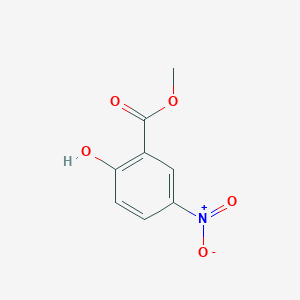

Methyl 2-hydroxy-5-nitrobenzoate (CAS: 17302-46-4) is an aromatic ester with the molecular formula C₈H₇NO₅ (molecular weight: 197.14 g/mol). It features a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 5-position on the benzene ring, with a methoxycarbonyl (-COOCH₃) substituent at the 1-position (ortho to the hydroxyl group) .

Preparation Methods

Synthetic Routes for Methyl 2-Hydroxy-5-Nitrobenzoate

Acid-Catalyzed Fischer Esterification

The Fischer-Speier esterification is a classical method for converting carboxylic acids to esters using an alcohol and an acid catalyst. For this compound, this involves refluxing 2-hydroxy-5-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid.

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. Sulfuric acid also dehydrates the reaction mixture, shifting equilibrium toward ester formation. Typical conditions include:

-

Molar ratio : 1:10 to 1:20 (acid:methanol)

-

Catalyst loading : 10–20% v/v concentrated H₂SO₄

-

Temperature : Reflux (~65–70°C)

A representative procedure from Ambeed (2020) achieved a 94% yield by dissolving 28.05 g (0.153 mol) of 2-hydroxy-5-nitrobenzoic acid in methanol, adding 30.05 g (0.306 mol) of H₂SO₄, and refluxing for 10 hours . The product was isolated via ice-water precipitation and filtration.

Advantages and Limitations

-

Advantages : Simple setup, low cost, and high reproducibility.

-

Limitations : Corrosive reagents, prolonged reaction times, and competing side reactions (e.g., sulfonation of the aromatic ring) .

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides, which subsequently react with methanol to form esters. This method avoids equilibrium limitations and offers faster reaction kinetics.

Reaction Mechanism and Conditions

-

Acyl chloride formation :

-

Esterification :

Key parameters:

-

Molar ratio : 1:1.2 to 1:2 (acid:SOCl₂)

-

Solvent : Anhydrous methanol

-

Temperature : Reflux (~65°C)

In a patented method, 20.0 g (0.109 mol) of 2-hydroxy-5-nitrobenzoic acid reacted with 13.0 g (0.109 mol) of SOCl₂ in 500 mL methanol under reflux for 3 hours, yielding 16.9 g (79%) of product after extraction and drying .

Advantages and Limitations

-

Advantages : Faster reaction, higher purity, and no equilibrium constraints.

-

Limitations : Toxicity of SOCl₂, stringent anhydrous conditions, and HCl gas generation .

Optimization of Reaction Conditions

Sulfuric Acid Concentration

Higher H₂SO₄ concentrations (15–20% v/v) improve reaction rates but increase sulfonation risks. A balance is achieved at 10% v/v, yielding >90% product with minimal byproducts .

Thionyl Chloride Stoichiometry

Excess SOCl₂ (1.5 equivalents) ensures complete acyl chloride formation, but >2 equivalents leads to over-chlorination. Optimal yields (74–79%) occur at 1.2 equivalents .

Solvent and Temperature Effects

-

Methanol volume : Lower volumes (5–10 mL/g substrate) enhance esterification efficiency by increasing reactant concentration .

-

Reflux temperature : Elevating temperature to 70°C reduces reaction time by 30% without compromising yield .

Industrial Production Considerations

Continuous Flow Synthesis

Patented methods (CN103570552A) advocate for continuous flow reactors to optimize heat and mass transfer, reducing reaction times from hours to minutes . Automated systems maintain precise temperature (190–200°C) and pressure (1.5–2.5 MPa), achieving 85–90% yields at scale .

Waste Management and Cost Analysis

-

Fischer method : Requires neutralization of acidic waste, increasing disposal costs.

-

Thionyl chloride method : HCl and SO₂ emissions necessitate scrubbers, raising operational expenses .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: Methyl 2-amino-5-hydroxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-hydroxy-5-nitrobenzoate is primarily used as a pharmaceutical intermediate. Its derivatives have been utilized in the synthesis of various medicinal compounds, including anti-inflammatory and analgesic agents.

-

Intermediate for Drug Synthesis :

- It serves as a precursor in the synthesis of salicylates and related compounds, which are important in the treatment of conditions like arthritis and other inflammatory diseases. For instance, it can be transformed into compounds that exhibit anti-inflammatory properties similar to those of aspirin .

- Synthesis of Sulfasalazine :

Organic Synthesis

This compound is also valuable in organic synthesis due to its functional groups that can undergo various chemical reactions.

- Reactions and Transformations :

Data Table: Applications Overview

| Application Area | Specific Use | Related Compounds |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Sulfasalazine |

| Organic Synthesis | Precursor for various chemical transformations | Salicylates |

| Research | Study of anti-inflammatory properties | Aspirin-like compounds |

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound as a starting material for synthesizing novel anti-inflammatory agents. By modifying its nitro group through reduction processes, researchers were able to create derivatives with enhanced efficacy against inflammation in clinical settings.

Case Study 2: Development of Salicylate Derivatives

In another case, this compound was employed to synthesize various salicylate derivatives that showed promising results in treating pain and inflammation. The derivatives were tested for their pharmacokinetic profiles and displayed significant bioactivity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-chloro-5-nitrobenzoate (CAS: 6307-82-0)

- Structure : Replaces the hydroxyl group (-OH) with chlorine (-Cl) at the 2-position.

- Molecular Formula: C₈H₆ClNO₄ (MW: 215.59 g/mol) .

- Key Differences: Reactivity: The chloro substituent is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. This enhances stability in non-polar solvents but decreases solubility in polar media. Applications: Used in pharmaceutical intermediates where deactivation of the hydroxyl group is required to prevent undesired side reactions .

Methyl 2-amino-5-chlorobenzoate

- Structure: Features an amino (-NH₂) group at the 2-position and chlorine (-Cl) at the 5-position.

- Synthesis : Derived from the reduction of the nitro group in methyl 5-chloro-2-nitrobenzoate using tin chloride and hydrochloric acid .

- Key Differences: Reactivity: The amino group is nucleophilic, enabling participation in coupling reactions (e.g., amide bond formation). Applications: Used in fine chemical synthesis and as a precursor for bioactive molecules .

5-Nitrosalicylic Acid (CAS: 96-97-9)

- Structure : The parent acid of methyl 2-hydroxy-5-nitrobenzoate, lacking the methyl ester group.

- Molecular Formula: C₇H₅NO₅ (MW: 183.12 g/mol) .

- Key Differences :

Methyl 2-nitrobenzoate (CAS: 606-27-9)

- Structure : Nitro group at the 2-position without a hydroxyl group.

- Molecular Formula: C₈H₇NO₄ (MW: 181.15 g/mol) .

- Key Differences: Reactivity: The absence of the hydroxyl group eliminates acidic proton availability, limiting participation in hydrogen-bonding networks. Safety: Classified as non-hazardous under Regulation (EC) No 1272/2008, unlike hydroxyl/nitro-substituted analogs, which may exhibit higher reactivity .

Tert-butyl 2-hydroxy-5-nitrobenzoate (CAS: 155388-63-9)

- Structure : Bulkier tert-butyl ester group replaces the methyl ester.

- Molecular Formula: C₁₁H₁₃NO₅ (MW: 239.23 g/mol) .

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity Trends : Hydroxyl and nitro groups enhance electrophilic substitution reactivity at the 4-position, while electron-withdrawing groups (e.g., -Cl) deactivate the ring .

- Synthetic Utility : this compound’s hydroxyl group enables functionalization (e.g., propargylation in ), making it versatile for click chemistry .

Biological Activity

Methyl 2-hydroxy-5-nitrobenzoate (CAS Number: 17302-46-4) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 183.16 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

- Antimicrobial Activity : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may disrupt cellular functions, thereby exhibiting antimicrobial properties.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, likely due to the modulation of inflammatory pathways through the interaction of its functional groups with biological molecules .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, contributing to its potential therapeutic applications in metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its use as a natural antimicrobial agent in food preservation.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory therapeutic.

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound exhibited stronger inhibition of α-glucosidase compared to acarbose, a commonly used anti-diabetic drug. This positions it as a promising candidate for further development in diabetes management therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via propargylation of the phenolic hydroxyl group. A validated protocol involves reacting the parent compound with 3-bromoprop-1-yne in DMF using Cs₂CO₃ as a base at 40°C for 12 hours, yielding a 71% product . Key optimization steps include:

- Monitoring reaction progress via TLC (Petroleum ether:EtOAc = 5:1).

- Using anhydrous DMF to avoid hydrolysis of intermediates.

- Post-reaction workup with brine washes to remove residual base.

Q. How can the physical and chemical properties of this compound be characterized?

Critical properties include:

- Solubility : Sparingly soluble in water but soluble in polar organic solvents (e.g., EtOH, DMF) .

- Melting Point : Analogous methyl nitrobenzoate isomers (e.g., methyl 2-nitrobenzoate) melt at 78–96°C, suggesting similar thermal stability .

- Spectroscopic Data : ¹H NMR (CDCl₃) shows distinct aromatic peaks (δ 8.76, 8.41 ppm) and alkynyl protons (δ 2.64 ppm) for derivatives .

Q. What safety precautions are recommended for handling this compound in the lab?

While no specific GHS hazards are reported for this compound, general precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact .

- Storing in a dry, well-ventilated area away from ignition sources .

- Implementing engineering controls (e.g., fume hoods) during synthesis .

Advanced Research Questions

Q. How can functional group compatibility challenges (e.g., nitro group stability) be addressed during derivatization?

The nitro group is sensitive to reduction but stable under propargylation conditions (40°C, Cs₂CO₃). For further derivatization:

- Avoid strong reducing agents (e.g., LiAlH₄) unless targeting nitro-to-amine conversion.

- Use mild bases (e.g., K₂CO₃) to prevent ester hydrolysis during alkoxy group introduction .

Q. What analytical methods are suitable for resolving contradictions in solubility or purity data?

Conflicting solubility reports can be resolved via:

- HPLC-PDA : To assess purity (>92% by HPLC in related compounds) .

- DSC/TGA : To confirm thermal stability and detect impurities .

- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS for intermediates) .

Q. How can computational tools (e.g., SHELX, ORTEP) aid in structural analysis of derivatives?

- SHELXL : Refine crystal structures of derivatives using high-resolution X-ray data .

- ORTEP-3 : Generate 3D molecular graphics to visualize hydrogen bonding or steric effects in crystalline forms .

- DFT Calculations : Predict nitro group reactivity in electrophilic substitution reactions .

Q. What strategies exist for modifying the compound to study structure-activity relationships (SAR)?

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the 3-position to enhance nitro group stability .

- Alkynyl Probes : Attach propargyl ethers for click chemistry applications in bioconjugation .

- Ester Hydrolysis : Convert to the free acid (5-nitro-2-hydroxybenzoic acid) for coordination chemistry studies .

Q. Methodological Considerations

Q. How can researchers mitigate decomposition of nitro-containing intermediates during storage?

- Store under argon or nitrogen to prevent oxidation.

- Use amber vials to block UV light, which can degrade nitro groups .

- Monitor stability via periodic NMR or HPLC analysis .

Q. What experimental designs are optimal for studying hydrogen bonding in crystalline forms?

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism .

- Variable-Temperature XRD : Study thermal expansion effects on intermolecular interactions .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled?

- Deuterated Solvent Screening : Test in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals .

Properties

IUPAC Name |

methyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBFELFUKFJSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169497 | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-46-4 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitrosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-NITROSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZI3G8JIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.